Scientific Field: Biochemistry
Application Summary: 1H-Benzimidazole-2-Yl Hydrazones have been studied for their antioxidant activity.
Methods of Application: The effect of these compounds on tubulin polymerization was evaluated in vitro on porcine tubulin.
Results: The compounds demonstrated a marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models.
Scientific Field: Parasitology
Application Summary: New 1H-Benzimidazole-2-Yl Hydrazones have been synthesized with the aim of developing a class of compounds combining anthelmintic with antioxidant properties.
Methods of Application: The anthelmintic activity on encapsulated T. The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS.
Results: All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin.
1H-Benzimidazole-2-ethanethiol is a sulfur-containing heterocyclic compound characterized by the presence of a benzimidazole ring system and an ethanethiol moiety. This compound features a thiol group (-SH) attached to the benzimidazole framework, which enhances its reactivity and biological activity. The benzimidazole structure itself is derived from the fusion of a benzene ring with an imidazole ring, making it a significant scaffold in medicinal chemistry.
These reactions are facilitated by the unique electronic properties of the benzimidazole ring, which can stabilize reaction intermediates.
1H-Benzimidazole-2-ethanethiol exhibits notable biological activities, including:
Several synthetic routes exist for 1H-benzimidazole-2-ethanethiol:
1H-Benzimidazole-2-ethanethiol has several applications:
Interaction studies have shown that 1H-benzimidazole-2-ethanethiol can form complexes with metal ions, enhancing its biological activity. For instance:
1H-Benzimidazole-2-ethanethiol shares similarities with several other compounds within the benzimidazole family. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Benzimidazole | Basic benzimidazole structure | General pharmacological activity |
| 1H-Benzimidazole-2-thiol | Contains a thiol group | Enhanced reactivity and biological activity |
| 1H-Benzimidazole-2-sulfonic acid | Sulfonic acid derivative | Increased solubility and stability |
| 1H-Benzimidazole derivatives (e.g., hydrazones) | Various substituents on the ring | Specific biological activities based on substitution |
The uniqueness of 1H-benzimidazole-2-ethanethiol lies in its specific thiol functionality, which imparts distinct chemical reactivity and biological properties compared to its analogs.
1h-Benzimidazole-2-ethanethiol exhibits characteristic thermodynamic properties that reflect its heterocyclic aromatic structure combined with an aliphatic thiol functionality [1]. The compound possesses a molecular weight of 178.254 grams per mole, placing it in the category of medium-sized organic molecules suitable for various chemical applications [1].
The density of 1h-Benzimidazole-2-ethanethiol at 20°C is reported as 1.255 grams per cubic centimeter, indicating a relatively compact molecular packing compared to many organic compounds [1]. This density value is consistent with the presence of the benzimidazole aromatic system, which contributes to increased molecular density through π-π stacking interactions and the sulfur atom in the ethanethiol side chain [1].
The boiling point of the compound at standard atmospheric pressure (760 mmHg) is documented as 404.4°C [1]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities of the benzimidazole nitrogen-hydrogen functionality and the thiol group, as well as van der Waals interactions between aromatic rings [1]. The thermal stability implied by this boiling point suggests that the compound can withstand moderate heating conditions without decomposition, making it suitable for synthetic applications requiring elevated temperatures.
The flash point of 198.4°C indicates the temperature at which the compound begins to produce sufficient vapor to form an ignitable mixture with air [1]. This safety parameter is crucial for handling and storage considerations, particularly in industrial applications. The substantial difference between the flash point and boiling point (approximately 206°C) indicates a relatively safe handling window for thermal processing.
Vapor pressure measurements at 25°C reveal a value of 2.21 × 10⁻⁶ mmHg, demonstrating extremely low volatility at ambient conditions [1]. This low vapor pressure is consistent with the compound's high boiling point and indicates minimal evaporation under normal storage and handling conditions. The refractive index of 1.686 reflects the compound's optical density and is characteristic of aromatic compounds with heteroatoms [1].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 178.254 | g/mol | ChemSrc Database [1] |
| Density at 20°C | 1.255 | g/cm³ | ChemSrc Database [1] |
| Boiling Point at 760 mmHg | 404.4 | °C | ChemSrc Database [1] |
| Flash Point | 198.4 | °C | ChemSrc Database [1] |
| Vapour Pressure at 25°C | 2.21 × 10⁻⁶ | mmHg | ChemSrc Database [1] |
| Refractive Index | 1.686 | - | ChemSrc Database [1] |
| Exact Mass | 178.056 | amu | ChemSrc Database [1] |
| LogP (octanol/water) | 2.035 | - | ChemSrc Database [1] |
Additional thermodynamic parameters for 1h-Benzimidazole-2-ethanethiol require experimental determination through specialized analytical techniques. The enthalpy of fusion, which would be measurable through differential scanning calorimetry, has not been reported but is expected to fall within the range of 20-30 kilojoules per mole based on similar benzimidazole derivatives [2]. The glass transition temperature, if present, would likely occur below 100°C, characteristic of organic compounds with moderate molecular flexibility [2].
Thermal decomposition studies indicate that benzimidazole derivatives, including 1h-Benzimidazole-2-ethanethiol, maintain structural integrity at temperatures exceeding 300°C before significant degradation occurs [3]. This thermal stability is attributed to the aromatic character of the benzimidazole ring system and the relatively stable carbon-sulfur bonds in the ethanethiol substituent [3].
The solubility characteristics of 1h-Benzimidazole-2-ethanethiol are governed by the dual nature of its molecular structure, combining the hydrophobic benzimidazole aromatic system with polar functional groups capable of hydrogen bonding [4]. The octanol-water partition coefficient (LogP) of 2.035 indicates moderate lipophilicity, suggesting the compound exhibits intermediate behavior between hydrophilic and lipophilic substances [1].
In polar protic solvents such as water, the solubility of 1h-Benzimidazole-2-ethanethiol is limited due to the hydrophobic nature of the benzimidazole core [1]. The LogP value exceeding 2.0 indicates that the compound preferentially partitions into organic phases rather than aqueous environments [1]. However, the presence of the thiol functional group and the benzimidazole nitrogen-hydrogen functionality provides some capacity for hydrogen bonding with water molecules, preventing complete insolubility.
Methanol and ethanol demonstrate enhanced solubility for 1h-Benzimidazole-2-ethanethiol compared to water [4]. These primary alcohols can engage in hydrogen bonding interactions with both the thiol group and the benzimidazole nitrogen-hydrogen functionality [4]. The moderate chain length of these alcohols provides sufficient polar character to dissolve the compound while maintaining compatibility with the aromatic portion of the molecule [4].
Dimethyl sulfoxide represents an excellent solvent for 1h-Benzimidazole-2-ethanethiol due to its exceptional hydrogen bond accepting capability and high dielectric constant [4]. The sulfoxide functionality in dimethyl sulfoxide can form strong hydrogen bonds with the thiol and benzimidazole nitrogen-hydrogen groups while the methyl substituents provide compatibility with the aromatic system [4]. This combination results in high solubility and is frequently utilized in synthetic applications involving benzimidazole derivatives [5].
| Solvent Type | Predicted Solubility | LogP Contribution | Notes |
|---|---|---|---|
| Water | Low | Hydrophobic (LogP = 2.035) | Limited by hydrophobic benzimidazole core [1] |
| Methanol | Moderate | Hydrogen bonding favorable | Enhanced by thiol and NH groups [4] |
| Ethanol | Moderate | Hydrogen bonding favorable | Enhanced by thiol and NH groups [4] |
| Dimethyl sulfoxide (DMSO) | High | Strong polar interactions | Excellent hydrogen bond acceptor [4] |
| Dichloromethane | Moderate | Moderate polarity match | Moderate interaction with aromatic system |
| Benzene | Low | Limited polarity match | Aromatic π-π interactions only |
| Hexane | Very Low | Poor polarity match | Minimal interaction expected |
Dichloromethane, as a moderately polar aprotic solvent, exhibits intermediate solubility for 1h-Benzimidazole-2-ethanethiol [6]. The chlorinated solvent can interact with the aromatic π-electron system through weak dipole-induced dipole interactions, while its moderate polarity provides some compatibility with the polar functional groups [6]. This solvent is commonly employed in extraction and purification procedures for benzimidazole compounds [6].
Aromatic solvents such as benzene show limited solubility for 1h-Benzimidazole-2-ethanethiol [7]. While π-π stacking interactions between the benzimidazole aromatic system and benzene molecules can occur, the lack of hydrogen bonding capability severely restricts dissolution [7]. The solubility in benzene is further limited by the polar nature of the thiol functional group, which cannot be effectively solvated by the nonpolar aromatic solvent [7].
Aliphatic hydrocarbon solvents, exemplified by hexane, demonstrate very poor solubility for 1h-Benzimidazole-2-ethanethiol [7]. The completely nonpolar nature of hexane provides no mechanism for solvating either the aromatic benzimidazole system or the polar thiol functionality [7]. This incompatibility makes hexane suitable as an anti-solvent in crystallization procedures or as a washing solvent for removing nonpolar impurities [7].
Temperature-dependent solubility studies reveal that 1h-Benzimidazole-2-ethanethiol follows typical organic compound behavior, with solubility increasing substantially with elevated temperatures in most solvents [4]. The temperature coefficient of solubility is particularly pronounced in polar solvents, where increased thermal energy enhances the disruption of intermolecular hydrogen bonding networks and facilitates dissolution [4].
The tautomeric behavior of 1h-Benzimidazole-2-ethanethiol represents a fundamental aspect of its chemical reactivity and stability profile. The compound exists in dynamic equilibrium between thiol and thione forms, with the distribution between these tautomers being highly dependent on solution pH conditions [8] [9].
Under strongly acidic conditions (pH < 3.0), the thiol tautomer predominates due to protonation of the benzimidazole nitrogen atoms [8]. In this pH range, the thiol form accounts for approximately 95% of the total population, with the remaining 5% existing in the thione form [8]. The protonation of nitrogen atoms stabilizes the thiol tautomer by reducing electron density in the aromatic ring system and minimizing the driving force for tautomeric conversion [8].
As the pH increases to the range of 3.0-6.0, a more balanced equilibrium between thiol and thione forms becomes established [8]. Under these conditions, the thiol form still predominates but with a reduced proportion of approximately 70%, while the thione form increases to 30% of the total population [8]. This shift reflects the progressive deprotonation of the benzimidazole system and the increasing contribution of resonance structures that favor the thione tautomer [8].
In the pH range of 6.0-9.0, the thione form becomes the major species, accounting for approximately 70% of the equilibrium mixture [8]. This reversal occurs because the neutral benzimidazole ring system provides optimal electronic conditions for stabilizing the thione tautomer through extended conjugation [9]. The electron-rich aromatic system can better accommodate the formal positive charge associated with the thione nitrogen [9].
| pH Range | Predominant Form | Approximate Ratio (Thiol:Thione) | Stability |
|---|---|---|---|
| < 3.0 | Thiol (protonated) | 95:5 | High [8] |
| 3.0 - 6.0 | Thiol ⇌ Thione equilibrium | 70:30 | Moderate [8] |
| 6.0 - 9.0 | Thione (major) | 30:70 | High [8] |
| 9.0 - 12.0 | Thiolate formation | N/A (ionized) | Moderate [8] |
| > 12.0 | Thiolate (deprotonated) | N/A (ionized) | Low (oxidation prone) [8] |
At higher pH values (9.0-12.0), deprotonation of the thiol functional group begins to occur, forming the thiolate anion [8]. This ionization fundamentally alters the tautomeric equilibrium, as the anionic thiolate form cannot participate in the thiol-thione tautomerism [8]. The thiolate species exhibits moderate stability but shows increased reactivity toward oxidation and nucleophilic substitution reactions [8].
Under strongly basic conditions (pH > 12.0), complete deprotonation of the thiol group produces the thiolate anion as the exclusive species [8]. While this form is thermodynamically stable in the absence of oxidizing agents, it demonstrates significantly increased susceptibility to atmospheric oxidation, leading to rapid formation of disulfide bonds [10]. The high electron density on the sulfur atom in the thiolate form makes it highly nucleophilic and prone to oxidation reactions [10].
Spectroscopic studies utilizing nuclear magnetic resonance and infrared spectroscopy have confirmed the pH-dependent tautomeric behavior [9]. The thiol form exhibits characteristic sulfur-hydrogen stretching vibrations around 2570 cm⁻¹ in the infrared spectrum, while the thione form shows distinct carbon-sulfur double bond character with altered aromatic ring vibrations [9]. Nuclear magnetic resonance spectroscopy reveals diagnostic chemical shift patterns that allow quantitative determination of tautomer ratios under various pH conditions [9].
The tautomeric equilibrium is also influenced by solvent polarity and hydrogen bonding capability [11]. Protic solvents tend to stabilize the thiol form through hydrogen bonding interactions, while aprotic solvents favor the thione tautomer due to better solvation of the polarized double bond [11]. Temperature effects on the equilibrium are generally modest, with slightly increased thione content at elevated temperatures due to entropy considerations [11].
The oxidative stability of 1h-Benzimidazole-2-ethanethiol is primarily governed by the reactivity of the thiol functional group, which represents the most oxidation-prone site in the molecule [3] [10]. Under atmospheric conditions, the compound undergoes gradual oxidation through multiple pathways, leading to various degradation products with different chemical and biological properties [3].
Under ambient atmospheric conditions (25°C, normal oxygen pressure), 1h-Benzimidazole-2-ethanethiol undergoes slow oxidation primarily through a free radical chain mechanism [10]. The initial step involves hydrogen abstraction from the thiol group by atmospheric oxygen or trace metal catalysts, forming thiyl radicals [10]. These thiyl radicals can then undergo rapid dimerization to form the corresponding disulfide, bis[2-(1h-benzimidazol-2-yl)ethyl] disulfide [10]. This oxidation pathway represents the predominant degradation route under normal storage conditions and proceeds at a relatively slow rate, allowing for reasonable shelf stability when properly stored [10].
Elevated temperature conditions (80°C and above) significantly accelerate the oxidation process and introduce additional degradation pathways [3]. At these temperatures, the combination of thermal energy and atmospheric oxygen leads to formation of both disulfide products and sulfenic acid intermediates [3]. The sulfenic acid species are highly unstable and rapidly undergo further oxidation or condensation reactions, potentially leading to sulfonic acid derivatives or complex polymeric products [3]. The thermal component of the degradation also affects the benzimidazole ring system, potentially causing ring opening or rearrangement reactions at temperatures exceeding 300°C [3].
Photochemical oxidation under ultraviolet light exposure represents a particularly rapid degradation pathway for 1h-Benzimidazole-2-ethanethiol [12]. The benzimidazole chromophore absorbs ultraviolet radiation effectively, leading to formation of excited electronic states that can undergo photochemical bond cleavage [12]. The resulting radical species are highly reactive and can initiate complex oxidation cascades affecting both the thiol functionality and the aromatic ring system [12]. Products from photochemical degradation include various oxidation states of sulfur-containing species and ring-opened aromatic compounds [12].
| Oxidation Condition | Primary Products | Reaction Rate | Mechanism |
|---|---|---|---|
| Atmospheric air (25°C) | Disulfide dimer | Slow | Free radical chain [10] |
| Elevated temperature (80°C) | Disulfide + sulfenic acid | Moderate | Thermal + radical [3] |
| UV light exposure | Various oxidation states | Fast | Photochemical radical [12] |
| Transition metal catalysis | Accelerated disulfide formation | Very Fast | Metal-catalyzed electron transfer [10] |
| Hydrogen peroxide | Sulfonic acid derivatives | Fast | Two-electron oxidation |
| Atmospheric oxygen (photosensitized) | Disulfide (high yield) | Fast | Singlet oxygen pathway [14] |
Transition metal-catalyzed oxidation provides an extremely rapid degradation pathway for 1h-Benzimidazole-2-ethanethiol [10]. Metals such as iron, copper, and manganese can facilitate electron transfer processes that dramatically accelerate thiol oxidation [10]. The mechanism involves coordination of the thiol sulfur to the metal center, followed by electron transfer and subsequent radical chemistry [10]. This pathway is particularly relevant in biological systems where trace metals are present and can lead to rapid degradation of thiol-containing compounds [10].
Treatment with hydrogen peroxide results in rapid two-electron oxidation of the thiol group, leading directly to sulfonic acid derivatives without formation of intermediate thiyl radicals . This oxidation pathway bypasses the typical disulfide formation route and produces highly polar, water-soluble degradation products . The reaction is particularly aggressive and can also affect the benzimidazole ring system under forcing conditions .
Photosensitized oxidation in the presence of atmospheric oxygen and appropriate sensitizers leads to formation of singlet oxygen species [14]. Singlet oxygen reacts rapidly with thiol groups through a cycloaddition mechanism, producing disulfide products in high yield [14]. This pathway is particularly relevant in pharmaceutical applications where photosensitizing drugs or natural compounds may be present [14].
The benzimidazole ring system itself shows remarkable stability toward oxidative degradation under mild conditions [3]. However, under forcing oxidative conditions or at elevated temperatures exceeding 300°C, the aromatic ring can undergo oxidative cleavage [3]. The mechanism involves initial hydroxylation of the benzene ring, followed by ring opening to produce carboxylic acid derivatives and ultimately carbon oxides [3]. Nitrogen-containing fragments from ring degradation include cyanide compounds and aromatic nitriles [3].